molecular formula C12H19N3O2 B2875960 3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid CAS No. 1975118-69-4

3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2875960
CAS No.: 1975118-69-4
M. Wt: 237.303
InChI Key: IWUOVGKORNJKRO-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an azepane group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid typically involves the reaction of 1-methylpyrazole with azepane in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-ylmethyl)-1H-indole: This compound features an indole ring instead of a pyrazole ring and has similar applications in medicinal chemistry.

    3-(Azepan-1-ylmethyl)-5-bromo-1H-indole: This derivative includes a bromine substituent, which can alter its chemical and biological properties.

    3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole: The presence of a fluorine atom can enhance the compound’s stability and bioactivity.

Uniqueness

3-(Azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both an azepane group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-8-10(12(16)17)11(13-14)9-15-6-4-2-3-5-7-15/h8H,2-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUOVGKORNJKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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